REACTION_CXSMILES
|
ClCCCl.[Cl:5][C:6]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:7]=1/[CH:13]=[C:14](/[N:21]1[CH:25]=[N:24][CH:23]=[N:22]1)\[C:15](=[O:20])[C:16]([CH3:19])([CH3:18])[CH3:17].Cl>ClCCCl.CN(C)C=O>[Cl:5][C:6]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:7]=1[CH:13]=[C:14]([N:21]1[CH:25]=[N:24][CH:23]=[N:22]1)[CH:15]([OH:20])[C:16]([CH3:17])([CH3:18])[CH3:19] |f:3.4|
|
Name
|
present compound
|
Quantity
|
1.02 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1,2-dichloroethane dimethylformamide
|
Quantity
|
27 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl.CN(C=O)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
975 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)\C=C(/C(C(C)(C)C)=O)\N1N=CN=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
After reaction at room temperature for 16.5 hours
|
Duration
|
16.5 h
|
Type
|
CUSTOM
|
Details
|
to separate the reaction solution into an aqueous and organic layers
|
Type
|
CONCENTRATION
|
Details
|
After concentrating the organic layer
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C=C(C(C(C)(C)C)O)N1N=CN=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 624 mg | |
YIELD: CALCULATEDPERCENTYIELD | 63.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
ClCCCl.[Cl:5][C:6]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:7]=1/[CH:13]=[C:14](/[N:21]1[CH:25]=[N:24][CH:23]=[N:22]1)\[C:15](=[O:20])[C:16]([CH3:19])([CH3:18])[CH3:17].Cl>ClCCCl.CN(C)C=O>[Cl:5][C:6]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:7]=1[CH:13]=[C:14]([N:21]1[CH:25]=[N:24][CH:23]=[N:22]1)[CH:15]([OH:20])[C:16]([CH3:17])([CH3:18])[CH3:19] |f:3.4|
|
Name
|
present compound
|
Quantity
|
1.02 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1,2-dichloroethane dimethylformamide
|
Quantity
|
27 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl.CN(C=O)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
975 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)\C=C(/C(C(C)(C)C)=O)\N1N=CN=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
After reaction at room temperature for 16.5 hours
|
Duration
|
16.5 h
|
Type
|
CUSTOM
|
Details
|
to separate the reaction solution into an aqueous and organic layers
|
Type
|
CONCENTRATION
|
Details
|
After concentrating the organic layer
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C=C(C(C(C)(C)C)O)N1N=CN=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 624 mg | |
YIELD: CALCULATEDPERCENTYIELD | 63.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
ClCCCl.[Cl:5][C:6]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:7]=1/[CH:13]=[C:14](/[N:21]1[CH:25]=[N:24][CH:23]=[N:22]1)\[C:15](=[O:20])[C:16]([CH3:19])([CH3:18])[CH3:17].Cl>ClCCCl.CN(C)C=O>[Cl:5][C:6]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:7]=1[CH:13]=[C:14]([N:21]1[CH:25]=[N:24][CH:23]=[N:22]1)[CH:15]([OH:20])[C:16]([CH3:17])([CH3:18])[CH3:19] |f:3.4|
|
Name
|
present compound
|
Quantity
|
1.02 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1,2-dichloroethane dimethylformamide
|
Quantity
|
27 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl.CN(C=O)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
975 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)\C=C(/C(C(C)(C)C)=O)\N1N=CN=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
After reaction at room temperature for 16.5 hours
|
Duration
|
16.5 h
|
Type
|
CUSTOM
|
Details
|
to separate the reaction solution into an aqueous and organic layers
|
Type
|
CONCENTRATION
|
Details
|
After concentrating the organic layer
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C=C(C(C(C)(C)C)O)N1N=CN=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 624 mg | |
YIELD: CALCULATEDPERCENTYIELD | 63.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
ClCCCl.[Cl:5][C:6]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:7]=1/[CH:13]=[C:14](/[N:21]1[CH:25]=[N:24][CH:23]=[N:22]1)\[C:15](=[O:20])[C:16]([CH3:19])([CH3:18])[CH3:17].Cl>ClCCCl.CN(C)C=O>[Cl:5][C:6]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:7]=1[CH:13]=[C:14]([N:21]1[CH:25]=[N:24][CH:23]=[N:22]1)[CH:15]([OH:20])[C:16]([CH3:17])([CH3:18])[CH3:19] |f:3.4|
|
Name
|
present compound
|
Quantity
|
1.02 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1,2-dichloroethane dimethylformamide
|
Quantity
|
27 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl.CN(C=O)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
975 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)\C=C(/C(C(C)(C)C)=O)\N1N=CN=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
After reaction at room temperature for 16.5 hours
|
Duration
|
16.5 h
|
Type
|
CUSTOM
|
Details
|
to separate the reaction solution into an aqueous and organic layers
|
Type
|
CONCENTRATION
|
Details
|
After concentrating the organic layer
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C=C(C(C(C)(C)C)O)N1N=CN=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 624 mg | |
YIELD: CALCULATEDPERCENTYIELD | 63.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |